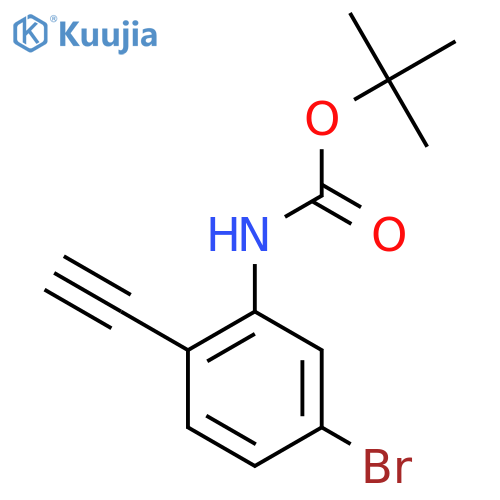

Cas no 2228986-44-3 (tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate)

tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate

- EN300-1888386

- 2228986-44-3

-

- インチ: 1S/C13H14BrNO2/c1-5-9-6-7-10(14)8-11(9)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16)

- InChIKey: SUSMZBDFTVWMHR-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C#C)=C(C=1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 295.02079g/mol

- どういたいしつりょう: 295.02079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 38.3Ų

tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1888386-0.5g |

tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate |

2228986-44-3 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1888386-0.1g |

tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate |

2228986-44-3 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1888386-2.5g |

tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate |

2228986-44-3 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1888386-0.05g |

tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate |

2228986-44-3 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1888386-0.25g |

tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate |

2228986-44-3 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1888386-5g |

tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate |

2228986-44-3 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1888386-10g |

tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate |

2228986-44-3 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1888386-1.0g |

tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate |

2228986-44-3 | 1g |

$986.0 | 2023-06-01 | ||

| Enamine | EN300-1888386-5.0g |

tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate |

2228986-44-3 | 5g |

$2858.0 | 2023-06-01 | ||

| Enamine | EN300-1888386-10.0g |

tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate |

2228986-44-3 | 10g |

$4236.0 | 2023-06-01 |

tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate 関連文献

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

tert-butyl N-(5-bromo-2-ethynylphenyl)carbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2228986-44-3 and Product Name: *tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate*

Compound with the CAS number 2228986-44-3 and the product name tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug discovery and development. The molecular structure of this compound, featuring a combination of a tert-butyl group, a carbamate moiety, and an aromatic ring substituted with bromine and an ethynyl group, makes it a versatile intermediate for synthesizing various bioactive molecules.

The significance of this compound lies in its ability to serve as a building block for the synthesis of more complex pharmaceutical agents. The presence of the carbamate group provides a reactive site for further functionalization, while the aromatic ring system enhances its solubility and bioavailability. Additionally, the bromine and ethynyl substituents offer opportunities for cross-coupling reactions, which are widely used in medicinal chemistry to create novel molecular architectures.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific biological pathways. The compound tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate has been explored as a potential lead compound in this context. Its structural features make it an attractive candidate for designing molecules that interact with enzymes and receptors involved in disease processes. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases, which are key players in cancer signaling pathways.

The tert-butyl group in the molecular structure not only contributes to the stability of the compound but also influences its pharmacokinetic properties. This group can enhance lipophilicity, which is often crucial for drug absorption and distribution within the body. Furthermore, the carbamate moiety is known to participate in hydrogen bonding interactions, which can be important for binding affinity to biological targets. These characteristics make tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate a valuable starting point for developing drugs with improved pharmacological profiles.

Recent advancements in synthetic methodologies have enabled more efficient preparation of this compound. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the bromo and ethynyl substituents at specific positions on the aromatic ring. These methods not only improve yield but also allow for greater control over regioselectivity, ensuring that the desired functional groups are incorporated accurately.

The exploration of tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate extends beyond its role as an intermediate in drug synthesis. It has also been investigated for its potential applications in materials science and agrochemicals. The unique combination of functional groups makes it a suitable candidate for designing molecules with tailored properties, such as photoactivity or herbicidal effects.

In conclusion, compound with CAS No. 2228986-44-3 and product name tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate represents a promising entity in pharmaceutical research. Its structural features and reactivity make it a valuable tool for synthesizing novel bioactive molecules. Ongoing studies continue to uncover new applications for this compound, reinforcing its importance in both academic research and industrial development.

2228986-44-3 (tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate) 関連製品

- 1825512-54-6(N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide)

- 2097959-93-6(6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde)

- 2172189-53-4(5-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}-2-methylpiperidine)

- 2227831-58-3((1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol)

- 1018-71-9(Pyrrolnitrin)

- 63122-37-2(N-(prop-2-en-1-yl)thiophene-2-carboxamide)

- 2231676-43-8(2-benzyloxy-4,4-difluoro-cyclohexanecarboxylic acid)

- 2680878-39-9(4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid)

- 2870673-22-4(3-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 3-(2,2,2-trifluoroacetyl)-, (1R,6S,7R)-rel- )

- 2229020-21-5(2-methyl-2-(4-methylpyridin-3-yl)propanal)